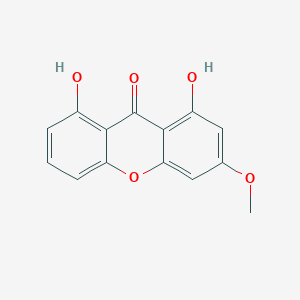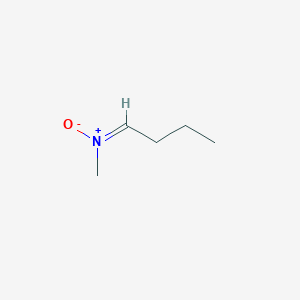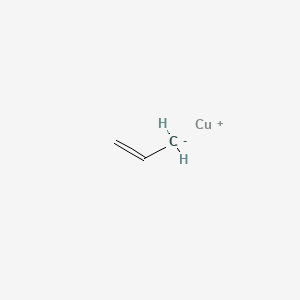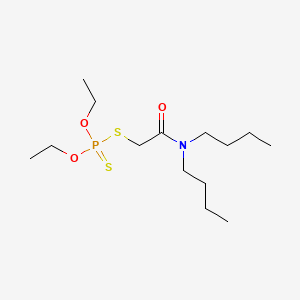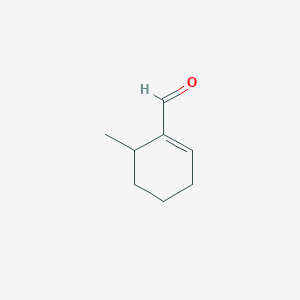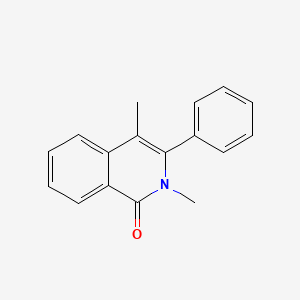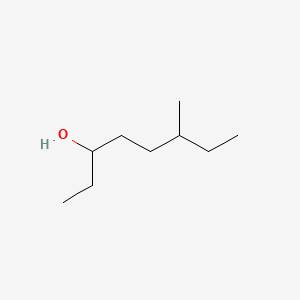
6-Methyloctan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctan-3-ol is an aliphatic alcohol with the molecular formula C9H20O . It is a colorless liquid that is part of the fatty alcohols category. The compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to the third carbon of an octane chain with a methyl group on the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctan-3-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of 6-methyloctan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 6-methyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyloctan-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-methyloctane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 6-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed:
Oxidation: 6-methyloctan-3-one.
Reduction: 6-methyloctane.
Substitution: 6-methyloctyl chloride.
Scientific Research Applications
6-Methyloctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 6-Methyloctan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in a physiological response. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
6-Methyloctan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Octanol: Similar structure but without the methyl group on the sixth carbon.
2-Methyloctan-3-ol: Similar structure but with the methyl group on the second carbon.
Uniqueness: 6-Methyloctan-3-ol is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
40225-75-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
6-methyloctan-3-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(3)6-7-9(10)5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
MFYHIHFYDULUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


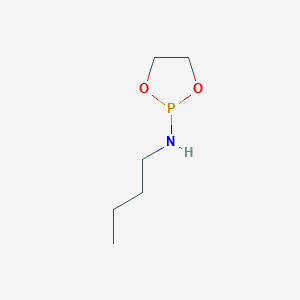

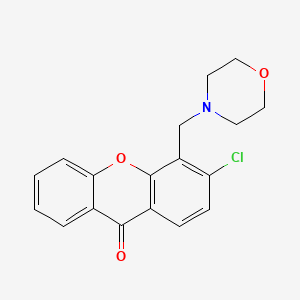


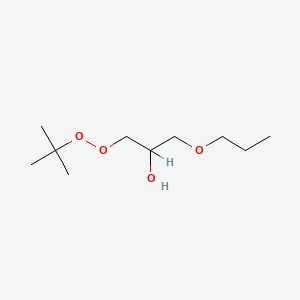
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
